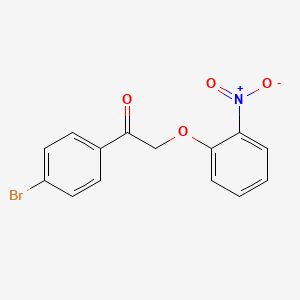![molecular formula C16H20Br2 B14312621 2,2'-Bibicyclo[2.2.2]oct-2-ene, 3,3'-dibromo- CAS No. 112439-98-2](/img/structure/B14312621.png)
2,2'-Bibicyclo[2.2.2]oct-2-ene, 3,3'-dibromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- is a compound with a unique bicyclic structure. This compound is characterized by the presence of two bromine atoms attached to the bicyclo[2.2.2]oct-2-ene framework. The bicyclo[2.2.2]oct-2-ene structure is notable for its rigidity and stability, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- typically involves the bromination of bicyclo[2.2.2]oct-2-ene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the bicyclic framework. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- may involve large-scale bromination reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent product quality and yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the parent bicyclo[2.2.2]oct-2-ene.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted bicyclo[2.2.2]oct-2-ene derivatives.
Reduction Reactions: The major product is bicyclo[2.2.2]oct-2-ene.
Oxidation Reactions: Products include oxidized derivatives such as ketones or carboxylic acids.
Applications De Recherche Scientifique
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, enabling the compound to participate in various chemical transformations. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and selectivity towards specific targets. The exact molecular pathways involved depend on the specific application and the nature of the interacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: The parent compound without bromine atoms.
2,3-Diazabicyclo[2.2.2]oct-2-ene: A related compound with nitrogen atoms in the bicyclic framework.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A compound with carboxylic acid functional groups.
Uniqueness
2,2’-Bibicyclo[2.2.2]oct-2-ene, 3,3’-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and chemical properties. The bromine atoms enhance the compound’s ability to undergo substitution and reduction reactions, making it a versatile intermediate in organic synthesis. Additionally, the rigidity and stability of the bicyclic structure contribute to its unique behavior in various chemical and biological contexts.
Propriétés
Numéro CAS |
112439-98-2 |
|---|---|
Formule moléculaire |
C16H20Br2 |
Poids moléculaire |
372.14 g/mol |
Nom IUPAC |
2-bromo-3-(3-bromo-2-bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C16H20Br2/c17-15-11-5-1-9(2-6-11)13(15)14-10-3-7-12(8-4-10)16(14)18/h9-12H,1-8H2 |
Clé InChI |
AGPBIPTZUQKKKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C(=C2Br)C3=C(C4CCC3CC4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


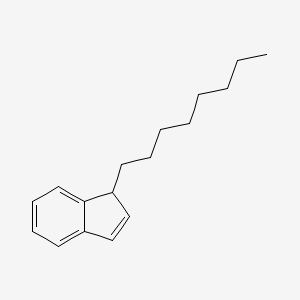
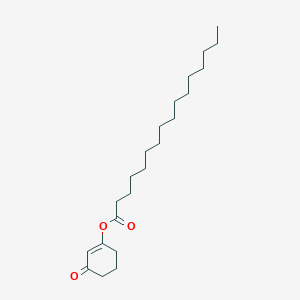
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
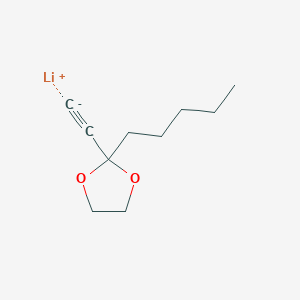
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
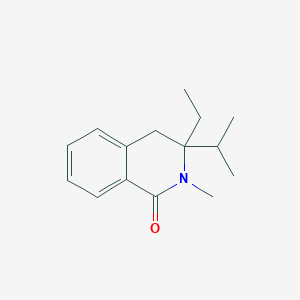
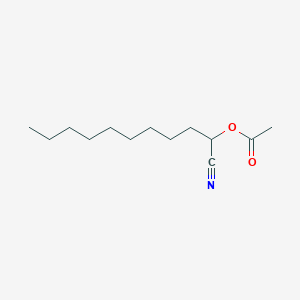

![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
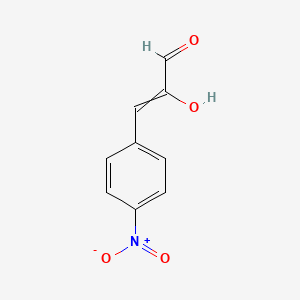
![N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline](/img/structure/B14312609.png)
